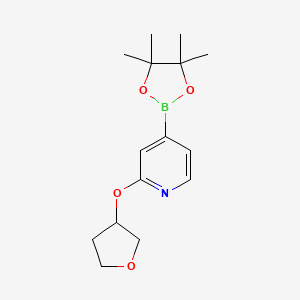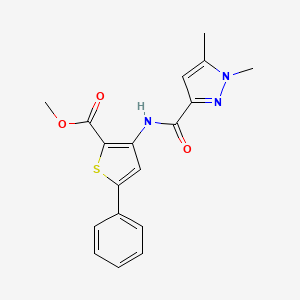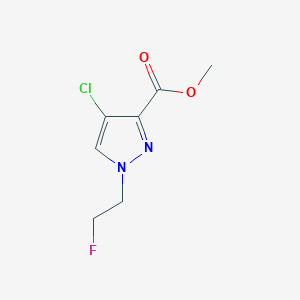![molecular formula C22H26N6O2S B2817143 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-37-7](/img/structure/B2817143.png)
1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of quinazoline and triazole derivatives . Quinazoline derivatives have drawn attention due to their significant biological activities . Triazole compounds, containing two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The compound contains a triazoloquinazoline core, which is a fused ring system incorporating triazole and quinazoline . Detailed structural analysis was not available in the searched resources.Chemical Reactions Analysis
While specific chemical reactions involving your compound were not found, triazole derivatives in general have been studied for their chemistry and synthesis .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Prediction of Biological Activity
A study focused on the synthesis and computer prediction of the biological activity of a range of compounds, including 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. It utilized PASS and GUSAR software to predict biological activity and acute toxicity. The study concluded that these compounds, similar in structure to the chemical , are promising for investigation as slightly toxic or nontoxic substances with potential antineurotic activity, potentially useful for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial Activity
Research on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which incorporate structures similar to 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, showed that some compounds in this class demonstrated good antibacterial potency (Gineinah, 2001).
Synthesis and Reactivity
A study on the synthesis and reactivity of 1,2,4‐triazolo[1,5‐c]quinazolines, closely related to the chemical of interest, provided insights into the preparation and potential reactivity of these compounds (Pfeiffer, Bodtke, Mücke, Hetzheim, & Pazdera, 1999).
Anticancer Activity
A 2015 study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a similar structure, was conducted to evaluate their potential anticancer activity. This research indicated that certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Reddy et al., 2015).
Novel Synthesis Techniques
In 2020, research on the synthesis of novel fused mesoionic compounds, including 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates, demonstrated a new method for creating compounds related to the chemical of interest. This highlights the ongoing development of innovative synthesis techniques for such compounds (Kovalenko, Drushlyak, & Mariutsa, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is DNA, specifically the DNA active site . The compound is part of a class of molecules known as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, which are known for their DNA intercalation activities as anticancer agents .
Mode of Action
The compound interacts with its target by intercalating DNA . This means it inserts itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA. This disruption can inhibit the replication and transcription processes of the DNA, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with DNA affects the biochemical pathways involved in DNA replication and transcription. By intercalating DNA, the compound can disrupt these processes, leading to the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, which are characterized by uncontrolled cell division.
Pharmacokinetics
The compound’s ability to intercalate dna suggests it is able to cross cell membranes and reach the cell nucleus, indicating good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, making it a potential anticancer agent . In particular, it has been found to be effective against HepG2, HCT116, and MCF-7 cancer cell lines .
Eigenschaften
IUPAC Name |
1-(cyanomethylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-14(2)9-11-27-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(27)25-26-22(28)31-12-10-23/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNIXLYOODFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2817061.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)

![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)

![2-Chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2817072.png)


![5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2817075.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2817081.png)
